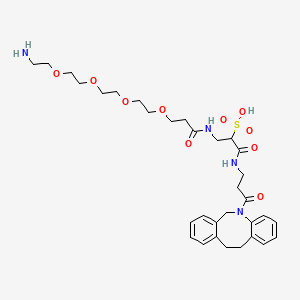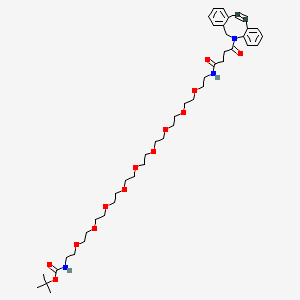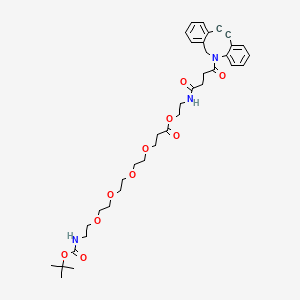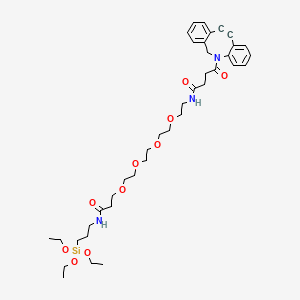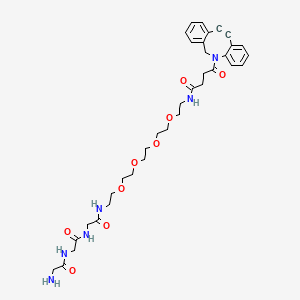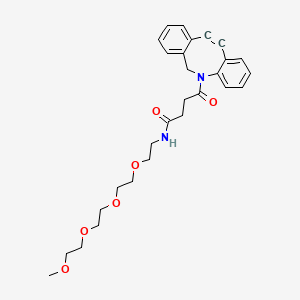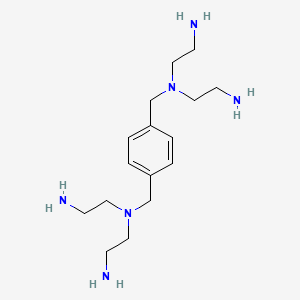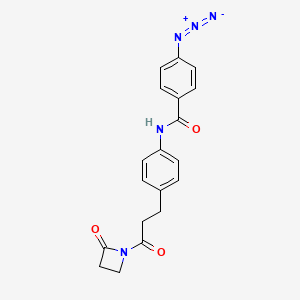
m-PEG8-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG8-DBCO, also known as 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in click chemistry due to its dibenzocyclooctyne (DBCO) group, which allows for copper-free cycloaddition reactions with azides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne moiety. The process typically includes the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with DBCO: The activated polyethylene glycol is then reacted with a dibenzocyclooctyne derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG8-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications where copper ions could be detrimental .
Common Reagents and Conditions
Reagents: Azide-containing compounds are the primary reagents used in reactions with this compound.
Major Products
The major products formed from reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various applications, including bioconjugation and drug delivery .
Wissenschaftliche Forschungsanwendungen
m-PEG8-DBCO has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules through click chemistry.
Medicine: Employed in the development of targeted therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of m-PEG8-DBCO involves its ability to undergo SPAAC reactions with azide-containing molecules. This reaction forms a stable triazole linkage, which can be used to connect various functional groups or biomolecules. The polyethylene glycol chain provides solubility and flexibility, while the DBCO moiety ensures efficient and specific conjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG10-acid: Another polyethylene glycol-based linker with a terminal alkyne group, used for copper-catalyzed click chemistry.
DBCO-PEG8-Maleimide: Contains a maleimide group for thiol conjugation, used in bioconjugation applications.
DBCO-PEG8-amine TFA salt: Features an amine functional group, used in pharmaceutical research.
Uniqueness
m-PEG8-DBCO is unique due to its ability to perform copper-free click chemistry, making it highly suitable for biological applications where copper ions could interfere with cellular processes. Its polyethylene glycol chain also provides enhanced solubility and biocompatibility .
Eigenschaften
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O10/c1-41-16-17-43-20-21-45-24-25-47-28-29-48-27-26-46-23-22-44-19-18-42-15-14-37-35(39)12-13-36(40)38-30-33-8-3-2-6-31(33)10-11-32-7-4-5-9-34(32)38/h2-9H,12-30H2,1H3,(H,37,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNRUJGRVFXMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

